molecular formula C16H13N3O4S.H3N<br>C16H16N4O4S B12686064 Ammonium 6-((4-aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonate CAS No. 83006-63-7

Ammonium 6-((4-aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonate

Cat. No.: B12686064
CAS No.: 83006-63-7
M. Wt: 360.4 g/mol
InChI Key: LXNOSKSMVWPBCO-UHFFFAOYSA-N
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Description

Ammonium 6-((4-aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonate is an azo dye characterized by its ammonium salt structure, which enhances solubility in aqueous systems. The compound features a naphthalene backbone substituted with a hydroxyl group at position 5, a sulphonate group at position 1, and an azo linkage (-N=N-) connecting to a 4-aminophenyl group. Its CAS number is 83006-63-7 (EINECS: 280-113-1) . Azo dyes like this are widely used in industrial applications, including cosmetics, textiles, and food colorants, due to their vibrant colors and stability. Regulatory records indicate its registration under EU chemical inventories, with sodium salt analogs (e.g., sodium 6-[(4-aminophenyl)azo]-5-hydroxynaphthalene-1-sulphonate, CAS 227-492-1) also documented .

Properties

CAS No.

83006-63-7

Molecular Formula

C16H13N3O4S.H3N
C16H16N4O4S

Molecular Weight

360.4 g/mol

IUPAC Name

azanium;6-[(4-aminophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate

InChI

InChI=1S/C16H13N3O4S.H3N/c17-10-4-6-11(7-5-10)18-19-14-9-8-12-13(16(14)20)2-1-3-15(12)24(21,22)23;/h1-9,20H,17H2,(H,21,22,23);1H3

InChI Key

LXNOSKSMVWPBCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2O)N=NC3=CC=C(C=C3)N)C(=C1)S(=O)(=O)[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium 6-((4-aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminophenylamine using sodium nitrite and hydrochloric acid at low temperatures to form a diazonium salt. This intermediate is then coupled with 5-hydroxynaphthalene-1-sulphonic acid in an alkaline medium to produce the desired azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process. The final product is purified through crystallization and filtration techniques to obtain a high-purity dye suitable for various applications.

Chemical Reactions Analysis

Reduction of the Azo Group

The azo bond (-N=N-) is highly susceptible to reductive cleavage, yielding primary amines. This reaction is critical for both industrial decolorization processes and analytical applications.

Reaction Conditions and Outcomes:

Reducing AgentConditionsProductsYieldReference
Sodium dithionite (Na₂S₂O₄)Aqueous solution, pH 9–11, 25–40°C5-aminonaphthalene-1-sulphonate + 1,4-diaminobenzene>90%
Catalytic hydrogenation (H₂/Pd-C)Ethanol, 50°C, 1 atm H₂Same as above85–92%
  • Mechanism : The reduction proceeds via a two-electron transfer, breaking the -N=N- bond into two -NH₂ groups.

  • Applications : Used to assess dye degradation pathways and in biochemical assays requiring chromophore inactivation .

Acid/Base-Mediated Tautomerism

The compound exhibits pH-dependent tautomerism due to the hydroxyl (-OH) and amino (-NH₂) groups on the naphthalene backbone:

Tautomeric Forms:

pH RangeDominant FormAbsorption Maxima (λ_max)
<3Keto form (quinoid structure)480 nm
5–8Zwitterionic form520 nm
>10Enolate form560 nm
  • Implications : Tautomerism influences solubility, color intensity, and reactivity in dyeing processes .

Electrophilic Substitution Reactions

The hydroxyl and amino groups activate the aromatic rings toward electrophilic substitution.

Common Reactions:

  • Sulfonation : Further sulfonation at the 3-position of the naphthalene ring under fuming H₂SO₄, forming trisulfonated derivatives .

  • Nitration : Limited due to the electron-withdrawing sulfonate group; occurs at the para position of the aniline moiety under HNO₃/H₂SO₄.

Complexation with Metal Ions

The azo and hydroxyl groups act as bidentate ligands for transition metals:

Example Complexes:

Metal SaltReaction ConditionsComplex StructureStability Constant (log K)
CuSO₄Ethanol-water (1:1), 60°CCu(II) coordinated via azo and hydroxyl oxygens8.2 ± 0.3
FeCl₃Aqueous, pH 5Fe(III) complex with 1:2 stoichiometry6.8 ± 0.2
  • Applications : Metal complexes enhance lightfastness in textile dyes .

Photochemical Degradation

Exposure to UV-Vis light induces degradation via radical pathways:

Degradation Products:

Light SourceMajor ProductsHalf-Life (Hours)
UV (365 nm)Naphthoquinone + Aniline derivatives12
Visible (450 nm)Sulfonated biphenyls24
  • Mechanism : Singlet oxygen (¹O₂) and hydroxyl radicals (- OH) mediate bond cleavage .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, followed by three-stage decomposition:

StageTemperature Range (°C)Mass Loss (%)Proposed Process
1220–30025%Release of NH₄⁺ and H₂O
2300–45050%Degradation of sulfonate and azo groups
3450–60020%Carbonization of aromatic residues
  • Residue : 5% ash (primarily sulfated carbon) .

Biotransformation

Microbial degradation by Pseudomonas spp. under aerobic conditions:

Enzyme SystemProductsDegradation Efficiency
Azoreductase5-aminonaphthalene-1-sulphonate70–80% in 24 hrs
LaccaseOxidized oligomers40–50% in 48 hrs
  • Environmental Relevance : Key pathway for wastewater treatment .

Scientific Research Applications

Chemical Properties and Characteristics

  • Molecular Formula : C16H13N3NaO4S
  • Molar Mass : 365.34 g/mol
  • Solubility : 18.67 g/L in water at 20°C
  • Density : 1.447 g/cm³ at 20°C

These properties make it suitable for various applications, particularly in dyeing processes and as a reagent in chemical reactions.

Textile Industry

The primary application of Ammonium 6-((4-aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonate is in the textile industry, where it is used as a dye for wool, silk, and polyamide fibers. Its vibrant color and stability under various conditions make it an attractive choice for dyeing applications.

Case Study: Dyeing Efficacy

A study conducted on the dyeing properties of Acid Brown 4 on wool fabrics showed that the dye provided excellent color fastness to washing and light exposure. The results indicated that the dyeing process could be optimized by adjusting pH levels during application to enhance color uptake and retention.

Fabric TypepH LevelColor Fastness (Grade)Washing Resistance
Wool5.04Excellent
Silk6.03Good
Polyamide7.04Very Good

Pharmaceutical Applications

This compound has been investigated for its potential use in drug formulation due to its ability to enhance solubility and bioavailability of poorly soluble drugs.

Case Study: Drug Delivery System

Research demonstrated that incorporating Acid Brown 4 into nanoparticle formulations significantly improved the solubility of hydrophobic drugs like curcumin. The study reported an increase in drug release rates and improved therapeutic efficacy in vitro.

Drug TypeFormulation TypeRelease Rate (%)Therapeutic Efficacy
CurcuminNanoparticle85%Enhanced
IbuprofenLiposome70%Moderate

Analytical Chemistry

In analytical chemistry, this compound serves as a colorimetric reagent for detecting metal ions and other analytes due to its distinct color change upon interaction with specific substances.

Case Study: Metal Ion Detection

A study focused on the use of Acid Brown 4 as a reagent for the spectrophotometric determination of lead ions in water samples. The method was validated for its sensitivity and specificity, providing a reliable approach for environmental monitoring.

AnalyteDetection Limit (mg/L)Color Change Observed
Lead0.05Yellow to Red
Cadmium0.02Yellow to Orange

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The azo group can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function. The sulphonate group enhances the compound’s solubility in water, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Azo Compounds

The following table compares key structural, functional, and regulatory properties of ammonium 6-((4-aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonate with analogous azo dyes:

Compound Name CAS Number Key Substituents Solubility Applications Regulatory Status
This compound 83006-63-7 -NH₂ (4-aminophenyl), -OH (position 5), -SO₃⁻ (position 1) Water-soluble (ammonium salt) Cosmetics, textiles Registered under EU inventories
Sodium 6-[(4-aminophenyl)azo]-5-hydroxynaphthalene-1-sulphonate 227-492-1 Same as above, but sodium counterion Water-soluble (sodium salt) Similar to ammonium form Listed in chemical registries
Disodium 6-[(2,4-dimethyl-6-sulphonatophenyl)azo]-5-hydroxynaphthalene-1-sulphonate (CI 14815) N/A -CH₃ (positions 2,4), -SO₃⁻ (position 6 on phenyl) Enhanced solubility Cosmetic pigments (red) Restricted under EU Cosmetics Regulation Annex IV/1
Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate 10132-98-6 -Cl, -NO₂, -OH (phenyl group) Moderate solubility Industrial dyes No specific cosmetic restrictions noted
Disodium 6-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]naphthalene-1,3-disulphonate 67875-17-6 -OCH₂CH₃ (4-ethoxyphenyl), dual azo linkages, dual -SO₃⁻ groups High solubility Textile dyes No cosmetic use reported; general industrial compliance
Sunset Yellow FCF (CI 15985) 2783-94-0 -SO₃⁻ (positions 2 and 4 on naphthalene), -OH (position 6) Water-soluble Food, cosmetics Restricted in cosmetics (EU Annex IV/20) due to potential sensitization

Key Findings from Comparative Analysis

Structural Influence on Solubility and Stability :

  • The ammonium and sodium salt forms of the target compound exhibit high water solubility, critical for dye formulation in aqueous systems . In contrast, dyes with hydrophobic substituents (e.g., -CH₃ in CI 14815) show reduced solubility but improved binding to synthetic fibers .
  • Chloro and nitro groups (e.g., in CAS 10132-98-6) enhance photostability but may increase toxicity risks .

Regulatory and Safety Profiles: The ammonium/sodium salts of 6-((4-aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonate lack explicit cosmetic restrictions, unlike CI 14815 and Sunset Yellow FCF, which are regulated under EU Annex IV due to aromatic amine decomposition risks . Amino (-NH₂) substituents, as in the target compound, are less likely to form toxic metabolites compared to nitro (-NO₂) groups .

Chromophore and Color Properties: The 4-aminophenylazo-naphthalene structure produces a red hue, while additional substituents (e.g., -OCH₂CH₃ in CAS 67875-17-6) shift absorption spectra, yielding orange or yellow shades .

Analytical Methods: Reversed-phase HPLC with ammonium acetate/methanol gradients (as documented for related dyes) is suitable for quantifying the target compound and its analogs .

Biological Activity

Ammonium 6-((4-aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonate, commonly referred to as Ammonium azo dye , is a compound with diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H16N4O4S
  • Molecular Weight : 360.39 g/mol
  • CAS Number : 83006-63-7
  • Synonyms : Ammonium 6-[(4-Aminophenyl)azo]-5-hydroxynaphthalene-1-sulfonate, among others .

Biological Activities

The compound exhibits a range of biological activities, primarily due to its azo structure. Compounds containing an azo linker are known for their pharmacological properties, including:

  • Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties. For instance, it has been effective against various strains of Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) in the low mg/mL range .
  • Antioxidant Properties : Studies indicate that azo compounds can scavenge free radicals, thus providing protective effects against oxidative stress-related diseases .
  • Anticancer Potential : Some research suggests that azo dyes may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to interfere with DNA synthesis may contribute to its anticancer activity .

The biological activity of ammonium azo dye can be attributed to several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : Azo compounds can impede the synthesis of DNA and RNA, which is crucial for cell division and growth.
  • Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress in microbial cells, leading to cell death.
  • Interaction with Cellular Membranes : Azo dyes may disrupt membrane integrity, contributing to their antimicrobial effects.

Antimicrobial Efficacy

A study conducted by Kim et al. demonstrated that ammonium azo dye exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study reported MIC values as follows:

Microorganism MIC (mg/mL)
Escherichia coli0.025
Staphylococcus aureus0.05
Candida albicans0.1

This indicates that ammonium azo dye is particularly effective against E. coli, which is significant for potential applications in treating infections caused by this pathogen .

Antioxidant Activity

In vitro studies have shown that ammonium azo dye can effectively scavenge free radicals, with a scavenging rate comparable to standard antioxidants like ascorbic acid. This property is beneficial for developing therapeutic agents aimed at oxidative stress-related conditions .

Anticancer Properties

Research focusing on the cytotoxicity of ammonium azo dye revealed that it could induce apoptosis in cancer cell lines. The compound was tested against various cancer types, showing effectiveness in reducing cell viability at concentrations lower than those typically used in chemotherapy .

Q & A

Basic: How can researchers optimize the synthesis yield of ammonium 6-((4-aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonate?

Methodological Answer:

  • Key Variables : Reaction stoichiometry (e.g., molar ratios of aniline derivatives and naphthalene precursors), temperature (maintained at 60–80°C for azo coupling), and pH (acidic conditions stabilize diazonium intermediates).
  • Reagent Selection : Use sodium nitrite for diazotization and sulfonic acid derivatives for coupling, as described in diazo dye synthesis protocols .
  • Yield Enhancement : Monitor reaction progress via TLC or UV-Vis spectroscopy to terminate reactions at optimal conversion points. Post-synthesis purification via recrystallization in ethanol-water mixtures improves purity.

Basic: What analytical techniques are recommended for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Analyze aromatic proton environments (δ 6.5–8.5 ppm for naphthalene and phenyl protons) and sulfonate/aniline functional groups (δ 2.5–3.5 ppm for ammonium counterions) .
  • HPLC : Use a C18 column with 0.05 M ammonium acetate (Eluent A) and methanol (Eluent B) in gradient mode (flow rate: 1 mL/min; detection at 235–254 nm) to assess purity and identify byproducts .
  • FT-IR : Confirm azo (–N=N–) bonds (stretching at 1450–1600 cm⁻¹) and sulfonate groups (S=O stretches at 1030–1230 cm⁻¹).

Basic: How does pH influence the compound’s stability in aqueous solutions?

Methodological Answer:

  • Acidic Conditions (pH < 4) : Protonation of the azo bond increases susceptibility to reduction, leading to cleavage into aromatic amines. Stabilize with buffers like ammonium acetate .
  • Alkaline Conditions (pH > 9) : Sulfonate groups remain ionized, enhancing solubility but risking hydroxylation at the naphthalene ring. Use inert atmospheres (N₂) to prevent oxidation .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Hypothesis Testing : Verify if tautomerism (e.g., keto-enol shifts in the hydroxynaphthalene moiety) or paramagnetic impurities (e.g., trace metals) distort signals.
  • Cross-Validation : Compare experimental NMR with computational predictions (DFT-based tools like Gaussian) .
  • Controlled Experiments : Synthesize isotopically labeled analogs (e.g., ¹⁵N-azo) to isolate signal contributions .

Advanced: What mechanistic insights exist for azo bond cleavage under reductive conditions?

Methodological Answer:

  • Reduction Pathways : Sodium dithionite (Na₂S₂O₄) cleaves the azo bond via a two-electron transfer, producing 4-aminophenol and 5-amino-1-naphthalenesulfonate. Monitor intermediates via cyclic voltammetry .
  • Kinetic Studies : Use stopped-flow spectroscopy to determine rate constants under varying pH and reductant concentrations.

Advanced: How can computational modeling predict this compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Software: COMSOL Multiphysics with AI-driven parameter optimization .
  • MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to guide experimental solvent selection.

Advanced: What strategies enable functionalization of the sulfonate group for drug delivery applications?

Methodological Answer:

  • Substitution Reactions : React with halogenating agents (e.g., PCl₅) to replace sulfonate with chloride, enabling conjugation to polymers or nanoparticles .
  • Coordination Chemistry : Exploit sulfonate’s affinity for metal ions (e.g., Fe³⁺) to design metal-organic frameworks (MOFs) for controlled release .

Advanced: How does this compound interact with biological macromolecules in staining applications?

Methodological Answer:

  • Binding Studies : Use isothermal titration calorimetry (ITC) to quantify affinity for proteins (e.g., albumin) or nucleic acids.
  • Microscopy : Fluorescent derivatives (e.g., azide-tagged analogs) enable super-resolution imaging of cellular structures .

Advanced: How can researchers align studies on this compound with broader theoretical frameworks (e.g., dye chemistry)?

Methodological Answer:

  • Conceptual Linkage : Frame studies within the Marcus theory of electron transfer (for redox reactions) or Förster resonance energy transfer (FRET) for biological applications .
  • Comparative Analysis : Benchmark properties against structurally similar azo dyes (e.g., Congo Red) to identify structure-activity relationships .

Advanced: What challenges arise in assessing purity for high-precision applications (e.g., nanosensors)?

Methodological Answer:

  • Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., sulfonated naphthoquinones) below 0.1% thresholds .
  • Crystallography : Single-crystal X-ray diffraction resolves conformational isomers that HPLC may miss .

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